Mepartricina

Descripción general

Descripción

La mepartricina es un compuesto macrólido poliénico semisintético. Se utiliza principalmente por sus propiedades antifúngicas y antiprotozoarias. La this compound es conocida por su eficacia en el tratamiento de la hiperplasia prostática benigna, la prostatitis crónica no bacteriana y el síndrome de dolor pélvico crónico .

Aplicaciones Científicas De Investigación

La mepartricina tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

La mepartricina actúa inhibiendo la reabsorción de estrógenos en el intestino, lo que lleva a una mayor excreción fecal de estrógenos. Esta reducción en los niveles de estrógenos ayuda a aliviar los síntomas de la hiperplasia prostática benigna y el síndrome de dolor pélvico crónico . Además, la this compound tiene propiedades antifúngicas y antiprotozoarias, lo que la hace efectiva contra una amplia gama de patógenos .

Análisis Bioquímico

Biochemical Properties

Mepartricin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to reduce 17β-estradiol concentration in enterohepatic circulation and decrease estrogen levels in the prostate . The compound interacts with estrogen receptors and enzymes involved in estrogen metabolism, thereby modulating the hormonal balance within the body . These interactions are crucial for its therapeutic effects in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .

Cellular Effects

Mepartricin exerts several effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . By reducing estrogen levels, mepartricin can decrease the proliferation of prostate cells, which is beneficial in treating benign prostatic hyperplasia . Additionally, it has been shown to improve pelvic pain and quality of life in patients with chronic pelvic pain syndrome .

Molecular Mechanism

The molecular mechanism of mepartricin involves its action as an estrogen reabsorption inhibitor . It binds to estrogen receptors and enzymes involved in estrogen metabolism, leading to increased fecal excretion of estrogens . This reduction in estrogen levels helps alleviate symptoms associated with hormonal imbalances, such as benign prostatic hyperplasia and chronic pelvic pain syndrome . Mepartricin’s ability to modulate gene expression and enzyme activity is central to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mepartricin have been observed to change over time. Studies have shown that mepartricin significantly improves pelvic pain and quality of life compared to placebo after two months of treatment . The stability and degradation of mepartricin in vitro and in vivo have been evaluated, with findings indicating that it maintains its efficacy over extended periods . Long-term effects on cellular function have also been documented, demonstrating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of mepartricin vary with different dosages in animal models. Studies have indicated that higher doses of mepartricin can lead to increased fecal estrogen excretion and a more pronounced reduction in estrogen levels . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization . Threshold effects have been observed, highlighting the importance of determining the appropriate dosage for therapeutic efficacy without causing harm .

Metabolic Pathways

Mepartricin is involved in metabolic pathways related to estrogen metabolism . It interacts with enzymes and cofactors that regulate the enterohepatic circulation of estrogens, leading to increased fecal excretion of these hormones . This modulation of metabolic pathways helps in reducing estrogen levels in the body, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .

Transport and Distribution

Within cells and tissues, mepartricin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as the prostate . The compound’s ability to reach and act on specific tissues is crucial for its therapeutic effects .

Subcellular Localization

Mepartricin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that mepartricin can effectively interact with its target biomolecules within the cell . The precise subcellular distribution of mepartricin contributes to its overall efficacy in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .

Métodos De Preparación

La mepartricina se sintetiza mediante la esterificación metílica de la partricina, un compuesto más tóxico. Este proceso implica el uso de reactivos y condiciones específicas para lograr la estructura química deseada . La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La mepartricina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.

Sustitución: La this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

La mepartricina es similar a otros compuestos macrólidos poliénicos como la anfotericina B, la gedamicina y la vacidina. La this compound es única debido a su mecanismo de acción específico y su eficacia en el tratamiento de la hiperplasia prostática benigna y el síndrome de dolor pélvico crónico . A diferencia de la anfotericina B, que se utiliza principalmente por sus propiedades antifúngicas, la this compound tiene una gama más amplia de aplicaciones tanto en medicina como en investigación .

Propiedades

Número CAS |

11121-32-7 |

|---|---|

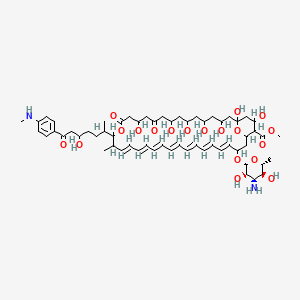

Fórmula molecular |

C60H88N2O19 |

Peso molecular |

1141.3 g/mol |

Nombre IUPAC |

methyl (19E,21E,23Z,25Z,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6-,10-8+,11-9-,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |

Clave InChI |

GTBKZCQTNWWEIB-PBSBGHGNSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C\C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Mepartricin; Ipertrofan; Orofungin; SN 654; SN654; Spa-S-160; Tricandil; Tricangine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mepartricin in treating BPH?

A1: Mepartricin primarily exerts its effects by lowering circulating estrogen levels without significantly impacting androgen levels. [, ] This estrogen suppression subsequently leads to a cascade of downstream effects, including:

- Reduced Prostate Weight and Size: Studies have consistently shown that mepartricin treatment results in a significant decrease in both the absolute and relative weights of the prostate gland. [, ]

- Regulation of Prostatic Receptors: Mepartricin treatment has been linked to a down-regulation of estrogen receptors (ER) and an up-regulation of androgen receptors (AnR) in the prostate. [, ]

- Modulation of Adrenergic Receptors: Mepartricin administration has been associated with an up-regulation of both alpha(1)- and beta(2)-adrenergic receptors (AR) in the prostate, while decreasing beta(3)-AR concentrations. [, ] This modulation is thought to be influenced by estrogen deprivation. []

Q2: What is the molecular formula and weight of mepartricin?

A2: While the provided research articles do not explicitly state the molecular formula and weight of mepartricin, they highlight its structural relation to partricin. Mepartricin is the methyl ester of partricin. [, ] For a complete understanding of its structure, refer to the detailed stereochemical analysis presented in the paper "Ipertrofan Revisited—The Proposal of the Complete Stereochemistry of Mepartricin A and B". []

Q3: What spectroscopic data are available for mepartricin?

A3: The research primarily focuses on the biological effects and therapeutic applications of mepartricin. Details regarding specific spectroscopic data, such as NMR or IR, are not extensively discussed in the provided articles.

Q4: How stable is mepartricin under various conditions?

A4: While the research mentions mepartricin's use in various formulations like tablets and intravenous solutions, [, , ] it does not provide detailed data on its stability under different storage conditions (temperature, humidity, light).

Q5: What in vitro and in vivo models have been used to study the efficacy of mepartricin?

A5: Various models have been employed to investigate the effects of mepartricin:

- In vitro: Studies utilized yeast cultures to assess its antifungal activity, [] human polymorphonuclear leukocytes to examine potential toxicity, [] and primary cultures of hypertrophic prostatic tissue to investigate its effects on growth. []

- In vivo: Animal models, primarily rats, have been used to evaluate the impact of mepartricin on prostatic growth, hormone levels, and receptor concentrations. [, , , ] Clinical trials in humans have focused on its therapeutic efficacy in treating BPH. [, , , , , ]

Q6: What is the clinical evidence supporting the efficacy of mepartricin in treating BPH?

A6: Multiple clinical trials, including placebo-controlled studies, have demonstrated the efficacy of mepartricin in improving BPH symptoms. [, , , ] These studies report significant improvements in both irritative and obstructive symptoms, with a response rate comparable to established BPH medications. [, ]

Q7: Are there any known drug interactions with mepartricin?

A7: One study investigated the potential interaction between mepartricin and antilipemic drugs (procetofen and cholestyramine) in patients with BPH. [] The results indicated no significant positive or negative pharmacological interactions between mepartricin and the tested antilipemic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.